
N-(4-acetylphenyl)-2-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-methylprop-2-enamide is an organic compound with the molecular formula C12H13NO2 It is known for its unique structural features, which include an acetyl group attached to a phenyl ring and an amide group linked to a methylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-methylprop-2-enamide typically involves the reaction of p-aminoacetophenone with maleic anhydride under specific conditions. The reaction proceeds through a Michael addition mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as pyridine or triethylamine in solvents like ethanol or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and greener solvents like water to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-(4-acetylphenyl)-2-methylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of polymers and other materials with desirable properties
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets. The acetyl group and amide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)acetamide
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(4-acetylphenyl)-2-methylprop-2-enamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)12(15)13-11-6-4-10(5-7-11)9(3)14/h4-7H,1H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFQKJIGJKCUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358459 |
Source


|
| Record name | N-(4-acetylphenyl)-2-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58813-69-7 |
Source


|
| Record name | N-(4-acetylphenyl)-2-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
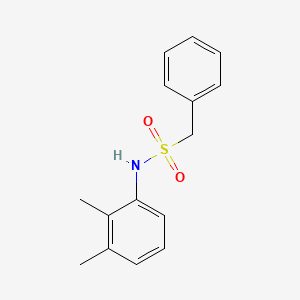
![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)
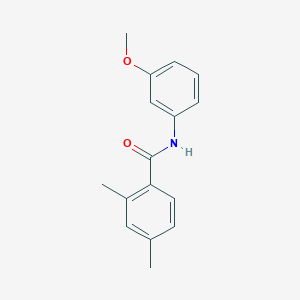
![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)
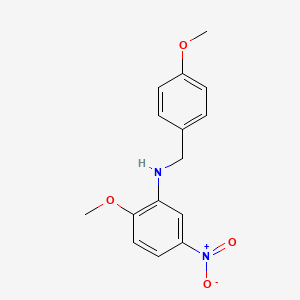
![Ethyl 1-[(4-ethoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5780583.png)
![N-[(4-fluoro-3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B5780584.png)
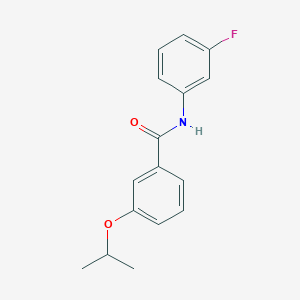
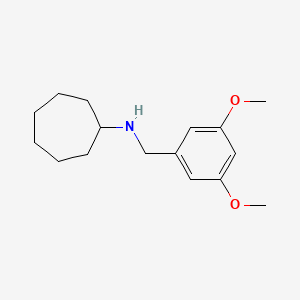
![[4-(3-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B5780618.png)
![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)


![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)
